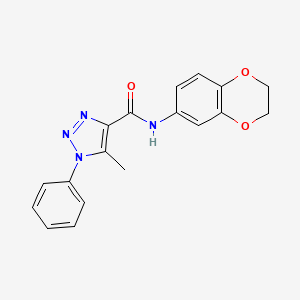

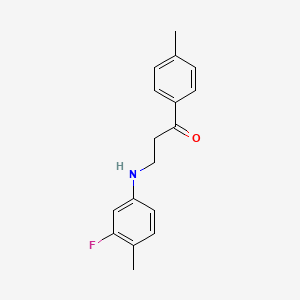

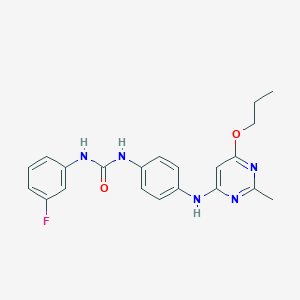

![molecular formula C18H18F2N4O3S B2797833 2-(3,5-二氟苄基)-6-(哌啶-1-基磺酰基)[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮 CAS No. 1251692-83-7](/img/structure/B2797833.png)

2-(3,5-二氟苄基)-6-(哌啶-1-基磺酰基)[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[1,2,4]Triazolo[4,3-a]pyridines are a class of compounds known for their wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists . They are part of several clinical trials and marketed drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The specific synthesis process for “2-(3,5-difluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is not available in the literature I have access to.科学研究应用

抗菌和抗真菌活性

与 2-(3,5-二氟苄基)-6-(哌啶-1-基磺酰基)[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮结构相关的化合物已显示出显着的抗菌和抗真菌活性。研究表明,此类化合物对多种微生物具有生物活性,包括大肠杆菌、金黄色葡萄球菌、铜绿假单胞菌、化脓性链球菌、肺炎克雷伯菌、黄曲霉菌、烟曲霉菌、白色念珠菌、马恩氏青霉菌和须癣毛癣菌 (Suresh, Lavanya, & Rao, 2016)。

抗疟疾特性

在抗疟疾药物发现领域,带有磺酰胺片段的 [1,2,4] 三唑并 [4,3-a] 吡啶衍生物,类似于 2-(3,5-二氟苄基)-6-(哌啶-1-基磺酰基)[1,2,4] 三唑并 [4,3-a] 吡啶-3(2H)-酮,已显示出有希望的结果。针对恶性疟原虫的体外研究已发现此类化合物具有显着的抗疟疾活性,突出了它们作为未来抗疟疾药物开发计划的起点的潜力 (Karpina 等,2020)。

抗真菌和杀虫活性

含有 [1,2,4] 三唑并 [4,3-a] 吡啶部分的新型砜衍生物,与 2-(3,5-二氟苄基)-6-(哌啶-1-基磺酰基)[1,2,4] 三唑并 [4,3-a] 吡啶-3(2H)-酮在结构上相关,已显示出显着的抗真菌活性和杀虫活性。这些化合物对稻瘟病菌、玉米黑穗菌特别有效,并对小菜蛾和棉铃虫等害虫表现出显着的死亡率 (Xu 等,2017)。

抗糖尿病特性

在糖尿病治疗领域,与所讨论的化学结构密切相关的三唑-哒嗪-6-基取代哌嗪已被合成并评估其抗糖尿病特性。这些化合物显示出作为二肽基肽酶-4 (DPP-4) 抑制剂的潜力,并表现出显着的促胰岛素活性,使其成为抗糖尿病药物的潜在候选物 (Bindu, Vijayalakshmi, & Manikandan, 2019)。

除草剂活性

研究还发现,[1,2,4] 三唑并 [4,3-a] 吡啶-3(2H)-酮类中的某些衍生物,其结构类似于 2-(3,5-二氟苄基)-6-(哌啶-1-基磺酰基)[1,2,4] 三唑并 [4,3-a] 吡啶-3(2H)-酮,具有显着的除草剂活性。这些化合物在低施用率下对广泛的植被有效,表明它们在农业环境中的潜在用途 (Moran, 2003)。

作用机制

The mechanism of action of [1,2,4]triazolo[4,3-a]pyridines can vary depending on the specific compound and its functional groups. Some [1,2,4]triazolo[4,3-a]pyridines have been found to inhibit c-Met kinase , but the mechanism of action for “2-(3,5-difluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is not available in the literature I have access to.

属性

IUPAC Name |

2-[(3,5-difluorophenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N4O3S/c19-14-8-13(9-15(20)10-14)11-24-18(25)23-12-16(4-5-17(23)21-24)28(26,27)22-6-2-1-3-7-22/h4-5,8-10,12H,1-3,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTUOTSFZCXCPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

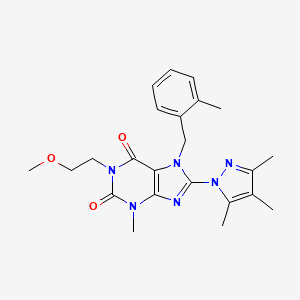

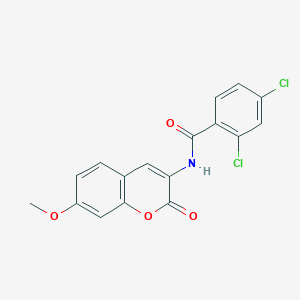

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone](/img/structure/B2797751.png)

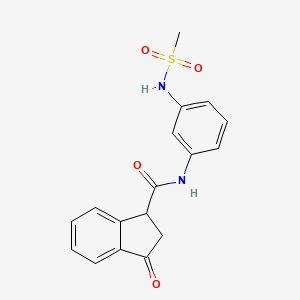

![4-{4-[(4-Fluorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B2797753.png)

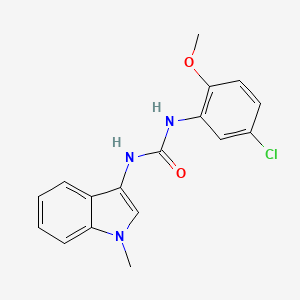

![3-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2797764.png)